2-(Aminomethyl)-6-bromophenol hydrochloride

Medicinal Chemistry Structural Biology Organic Synthesis

2-(Aminomethyl)-6-bromophenol hydrochloride (CAS 1795488-85-5) is a halogenated aminophenol derivative. As the hydrochloride salt, it presents as a powder with a molecular weight of 238.51 g/mol and a purity of ≥95% from various research suppliers.

Molecular Formula C7H9BrClNO
Molecular Weight 238.51 g/mol
CAS No. 1795488-85-5
Cat. No. B1379063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-6-bromophenol hydrochloride
CAS1795488-85-5
Molecular FormulaC7H9BrClNO
Molecular Weight238.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)O)CN.Cl
InChIInChI=1S/C7H8BrNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H
InChIKeyGDGHPIYQSQNMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-6-bromophenol hydrochloride (CAS 1795488-85-5) for Advanced Chemical Synthesis and Material Science


2-(Aminomethyl)-6-bromophenol hydrochloride (CAS 1795488-85-5) is a halogenated aminophenol derivative. As the hydrochloride salt, it presents as a powder with a molecular weight of 238.51 g/mol and a purity of ≥95% from various research suppliers [1]. Its structure, featuring a primary aminomethyl group and a bromine atom ortho to a phenolic hydroxyl on the benzene ring, confers distinct reactivity and physicochemical properties, positioning it as a specialized building block for advanced synthesis .

Procurement Implications of Substituting 2-(Aminomethyl)-6-bromophenol hydrochloride with Positional Isomers


The scientific utility of 2-(Aminomethyl)-6-bromophenol hydrochloride cannot be met by generic substitution with its positional isomers. For example, the 5-bromo positional isomer (2-(Aminomethyl)-5-bromophenol, CAS 1097778-99-8) [1] and the 4-bromo analog (2-(Aminomethyl)-4-bromophenol, CAS 58349-96-5) differ fundamentally in molecular connectivity. The specific ortho-arrangement of the bromine atom relative to the phenol group in the target compound uniquely influences its electronic density, potential for intramolecular hydrogen bonding, and specific reactivity patterns . Furthermore, the hydrochloride salt form of this specific regioisomer confers distinct handling and solubility characteristics, making the target compound a non-interchangeable entity for any project where this precise substitution pattern is required [2].

Quantitative Evidence for Differentiated Properties of 2-(Aminomethyl)-6-bromophenol hydrochloride


Structural Uniqueness of 2,6-Substitution Pattern vs. 5-Bromo Positional Isomer

The 6-bromo (ortho to phenolic OH) substitution pattern of the target compound is structurally distinct from the 5-bromo (meta) isomer (CAS 1097778-99-8) and the 4-bromo (para) isomer (CAS 58349-96-5). This difference is defined by the canonical SMILES string, a unique and quantifiable chemical identifier [1].

Medicinal Chemistry Structural Biology Organic Synthesis

Synthetic Utility via Unique Halogen Bonding Capability

The 6-bromo substituent enables specific intermolecular interactions. Bromine atoms can act as halogen bond donors, influencing molecular assembly and target engagement. This property is not possible for the non-brominated analog, 2-(Aminomethyl)phenol .

Crystal Engineering Supramolecular Chemistry Drug Design

Pre-defined and Consistent Hydrochloride Salt Form for Handling and Reactivity

The target compound is supplied exclusively as a pre-formed hydrochloride salt. Its freebase counterpart (2-(Aminomethyl)-6-bromophenol) lacks this consistent ionization state [1]. The salt form influences properties such as stability, solubility, and melting point.

Chemical Synthesis Process Chemistry Analytical Chemistry

Certified High Purity from Multiple Research-Grade Suppliers

The compound is available from several established research chemical suppliers with a specified minimum purity of ≥95% . This is a key procurement differentiator compared to less common analogs where purity, supply, and batch-to-batch consistency may be less assured [1].

Quality Control Procurement Analytical Chemistry

Defined Physicochemical Properties Enabling Predictive Purification and Analysis

Key physicochemical parameters for the target compound are computationally derived and available, including TPSA (46.25) and LogP (2.0352) . These values differ from related analogs, such as the non-salt freebase, and enable more predictable behavior in purification and analytical workflows.

Analytical Chemistry Chromatography ADME/Tox Prediction

Validated Research and Industrial Applications of 2-(Aminomethyl)-6-bromophenol hydrochloride


Synthesis of Complex Organic Molecules and Advanced Intermediates

The compound's dual functional groups (aminomethyl and phenol) and the 6-bromo substituent enable its use as a versatile building block for synthesizing more complex organic molecules . The hydrochloride salt form provides a stable and easy-to-handle starting material for reactions like amide bond formations, reductive aminations, and Suzuki couplings, where the bromine atom serves as a handle for further diversification .

Medicinal Chemistry for Halogen Bonding-Dependent Lead Optimization

The unique capability of the 6-bromo atom to participate in halogen bonding makes this compound a strategic choice in medicinal chemistry campaigns. It can be incorporated into scaffolds where such interactions are desired for enhancing binding affinity or selectivity toward a biological target, a feature absent in its non-brominated analogs.

Material Science and Crystal Engineering Research

The presence of a heavy bromine atom and multiple hydrogen-bonding sites (amine, phenol) makes this compound a candidate for supramolecular chemistry and crystal engineering studies . Its predictable salt form and defined physicochemical properties allow for the controlled design and study of crystalline architectures, including co-crystals and metal-organic frameworks (MOFs).

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